molecular formula C17H16O2S B13096814 4-[3-(4-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde

4-[3-(4-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde

Cat. No.: B13096814
M. Wt: 284.4 g/mol
InChI Key: AJDJTGAYDKPFJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(4-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that features a thiobenzaldehyde group attached to a 3-oxopropyl chain, which is further substituted with a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with a thiol compound under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[3-(4-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(4-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)propionic acid
  • 4-Methoxyhydrocinnamic acid
  • 4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate

Uniqueness

4-[3-(4-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde is unique due to its thiobenzaldehyde moiety, which imparts distinct chemical reactivity and biological activity compared to similar compounds. Its structural features allow for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C17H16O2S

Molecular Weight

284.4 g/mol

IUPAC Name

4-[3-(4-methoxyphenyl)-3-oxopropyl]thiobenzaldehyde

InChI

InChI=1S/C17H16O2S/c1-19-16-9-7-15(8-10-16)17(18)11-6-13-2-4-14(12-20)5-3-13/h2-5,7-10,12H,6,11H2,1H3

InChI Key

AJDJTGAYDKPFJV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)C=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.